Bicyclo[3.3.1]nonane-1-carboxamide

Fragment-Based Drug Discovery HSP90 Inhibition Crystallographic Fragment Screening

Research pain point: Flexible fragments complicate SAR interpretation and increase entropic penalties. This rigid, pre-organized bicyclo[3.3.1]nonane core offers: - Single dominant 'double-chair' conformation (ab initio validated). - X-ray validated binding to HSP90 Site 4 (PDB 7H9L, 1.42 Å). - Minimal recognition element with defined H-bond pattern; not interchangeable with N-hydroxy or aza analogs. Supplied as a high-purity building block for FBDD and chemical probe development.

Molecular Formula C10H17NO
Molecular Weight 167.252
CAS No. 19388-69-3
Cat. No. B2774801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.3.1]nonane-1-carboxamide
CAS19388-69-3
Molecular FormulaC10H17NO
Molecular Weight167.252
Structural Identifiers
SMILESC1CC2CCCC(C1)(C2)C(=O)N
InChIInChI=1S/C10H17NO/c11-9(12)10-5-1-3-8(7-10)4-2-6-10/h8H,1-7H2,(H2,11,12)
InChIKeyWWUUCPQLPWUUNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bicyclo[3.3.1]nonane-1-carboxamide Structural Profile


Bicyclo[3.3.1]nonane-1-carboxamide (CAS 19388-69-3, MW 167.25, formula C10H17NO) is a saturated bicyclic carboxamide featuring a rigid, bridged bicyclo[3.3.1]nonane core [1]. Its structure is characterized by a highly constrained, symmetric 'double-chair' conformation, which is the dominant and energetically optimal conformer for this scaffold as confirmed by high-level ab initio calculations [2]. This compound, also known as fragment Fr14229, is a fundamental building block in fragment-based drug discovery (FBDD), offering a defined three-dimensional framework that can be exploited for molecular linking and expansion . The compound is a key entry in the Protein Data Bank (PDB) as ligand A1AW6, with its structure and binding interactions experimentally validated by X-ray crystallography at 1.42 Å resolution [3].

Validated FBDD fragment: co-crystal structure with HSP90N available (PDB 7H9L)
Rigid bicyclo[3.3.1]nonane core with dominant double-chair conformation
Defined 3D scaffold for fragment elaboration and linking studies

Bicyclo[3.3.1]nonane-1-carboxamide: Why Generic Substitution Fails


Generic substitution with other bicyclo[3.3.1]nonane derivatives or simpler carboxamides is not scientifically valid due to the precise and unique combination of its unsubstituted bridgehead carboxamide group and its specific stereoelectronic properties. This compound acts as a minimal recognition element with a distinct hydrogen-bonding pattern that is critical for its validated target engagement. For instance, the presence or absence of a simple N-hydroxy modification (as in N-hydroxybicyclo[3.3.1]nonane-1-carboxamide, CAS 256954-83-3) fundamentally alters the molecular recognition and hydrogen-bonding potential, leading to different binding profiles [1]. Similarly, the introduction of a heteroatom in the core, as seen in 3,7-diazabicyclo[3.3.1]nonane (bispidine) derivatives, imparts entirely different pharmacological activities, such as nAChR modulation or anti-thrombotic effects, which are not shared by the parent carboxamide [2][3]. Therefore, this specific, unadorned scaffold is a non-interchangeable chemical probe and a crucial, distinct starting point for fragment elaboration.

Bridgehead carboxamide group
The unsubstituted carboxamide creates a unique H-bonding pattern; modifications may shift the binding profile and target engagement.
N-hydroxy analog (CAS 256954-83-3)
N-hydroxy modification alters molecular recognition and hydrogen-bonding potential, yielding a different interaction profile than the parent.
Bispidine (diazabicyclo[3.3.1]nonane) cores
Introduction of nitrogen atoms in the bicyclic core leads to nAChR or anti-thrombotic activities, diverging from the carboxamide scaffold.

Bicyclo[3.3.1]nonane-1-carboxamide: Comparative Evidence


HSP90N Binding Site Specificity

Bicyclo[3.3.1]nonane-1-carboxamide (Fr14229) demonstrates a unique and specific binding profile to the N-terminal domain of human heat-shock protein 90 (HSP90N). In a crystallographic fragment screen, it was the only fragment found to bind at 'Site 4' on the HSP90N surface, in contrast to fragments Fr12938 (Site 3), Fr13430 (Site 5), Fr13229 (Site 7), and Fr12961 (Site 8), each of which localized to a single, different site [1][2]. At Site 4, Fr14229 forms a direct hydrogen bond to Ile218 and water-mediated hydrogen bonds to Ile214 and Ser211 [1]. This specific binding pattern differs from, for example, the interactions of Fr12938 at Site 3, which involves a direct hydrogen bond to Phe213 and a water-mediated bond to Ser211, or Fr13430 at Site 5, which interacts with Asn79 and His77 [2].

HSP90N Site 4 Binding
Head-to-head
Target: Binds exclusively to Site 4 (H-bond to Ile218, water-mediated to Ile214, Ser211) vs Comparators: Fr12938 (Site 3), Fr13430 (Site 5), Fr13229 (Site 7), Fr12961 (Site 8)
Supports distinct allosteric pocket engagement
X-ray crystallography, 1.42-1.44 Å resolution
Fragment-Based Drug Discovery HSP90 Inhibition Crystallographic Fragment Screening

Conformational Rigidity vs. Flexible Analogs

The bicyclo[3.3.1]nonane core of this compound imparts exceptional conformational rigidity. High-level ab initio calculations on the parent bicyclo[3.3.1]nonane scaffold and its 1-aza- and 1,5-diaza- analogs reveal a strong energetic preference for the symmetric 'double chair' (CC) conformation over the asymmetric 'boat-chair' (BC) form [1]. This structural homogeneity is a key differentiator from many carboxamide building blocks derived from monocyclic or acyclic scaffolds, which exhibit significant conformational flexibility that can lead to entropic penalties upon binding and reduced target selectivity.

Conformational Rigidity
Class-level
Bicyclo[3.3.1]nonane scaffold adopts a single low-energy double-chair conformation vs Monocyclic/acyclic analogs exhibit multiple conformations and greater flexibility
May confer entropic advantage for binding and rational scaffold selection
Ab initio calculations; class-level inference
Conformational Analysis Scaffold Rigidity Computational Chemistry

HSP90 Crystallographic Fragment Validation

Bicyclo[3.3.1]nonane-1-carboxamide (Fr14229) is a validated and experimentally characterized fragment in a high-resolution (1.42 Å) crystallographic screen against the therapeutically relevant target HSP90N [1]. This is in contrast to many closely related bicyclo[3.3.1]nonane carboxamide derivatives, such as N-hydroxybicyclo[3.3.1]nonane-1-carboxamide (CAS 256954-83-3), for which no similar validated target engagement or co-crystal structure has been reported in public databases . The existence of a publicly available, high-quality co-crystal structure (PDB 7H9L) for the target compound provides an immediate and de-risked starting point for structure-guided medicinal chemistry, a key advantage not available for uncharacterized analogs.

Structural Validation
Cross-study comparable
Target: Co-crystal structure with HSP90N at 1.42 Å (PDB 7H9L) vs N-hydroxy analog: no reported co-crystal structure or validated target in public databases
De-risked starting point for structure-guided design
Publicly available high-resolution structural data
Fragment-Based Drug Discovery X-ray Crystallography HSP90 Chaperone

Bicyclo[3.3.1]nonane-1-carboxamide Applications


FBDD Targeting HSP90

This compound is a validated, high-quality fragment for initiating an FBDD program against HSP90. Its unique binding site (Site 4) and well-defined interactions, confirmed by a 1.42 Å resolution co-crystal structure (PDB 7H9L), provide an ideal starting point for structure-guided fragment elaboration and merging to develop novel, allosteric HSP90 inhibitors [1].

Chemical Probes for Chaperone Biology

Due to its specific interaction with a distinct allosteric pocket on HSP90N, this compound serves as a privileged scaffold for designing chemical probes to study the functional relevance of the Site 4 pocket in HSP90's chaperone cycle and client protein maturation. Its use can help deconvolute the complex biology of HSP90 [1].

Rigid Scaffold for SAR Studies

The bicyclo[3.3.1]nonane core's conformational rigidity and homogeneous 'double chair' conformation are valuable for SAR studies where pre-organization and minimal conformational entropy are desired. This scaffold can be used to present pharmacophoric elements in a defined, three-dimensional orientation, improving the interpretability of SAR and enhancing target selectivity compared to more flexible cores [2].

Building Block for Natural Product-Like Molecules

The bicyclo[3.3.1]nonane motif is a core component of many bioactive natural products and synthetic anticancer agents. This compound serves as a fundamental building block for the de novo synthesis of such molecules or for the creation of focused libraries of natural product-like compounds for biological screening [3].

Application
Selection Property
Validation Focus
HSP90 allosteric fragment elaboration
Co-crystal structure with HSP90N
Binding pose confirmation and structure-guided fragment growing
Chaperone biology chemical probes
Distinct allosteric binding site (Site 4)
Functional relevance of Site 4 in HSP90 chaperone cycle
Conformationally constrained SAR studies
Rigid double-chair scaffold
Entropic benefit and interpretable structure-activity relationships
Natural product-like library synthesis
Bicyclo[3.3.1]nonane core present in bioactive molecules
Focused library design and biological screening
Quote Request

Request a Quote for Bicyclo[3.3.1]nonane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.